molecular formula C25H25N3O2S B11212126 3-amino-4-(furan-2-yl)-N-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-4-(furan-2-yl)-N-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11212126
M. Wt: 431.6 g/mol
InChI Key: XIMGSYWVNWXMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-AMINO-4-(FURAN-2-YL)-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a furan ring, a trimethylphenyl group, and a thienoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-4-(FURAN-2-YL)-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienoquinoline core, followed by the introduction of the furan ring and the trimethylphenyl group. The amino group is usually introduced in the final steps through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-4-(FURAN-2-YL)-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-AMINO-4-(FURAN-2-YL)-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-AMINO-4-(FURAN-2-YL)-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4,4,6,6-TETRAMETHYL-4,6-DIHYDROTHIENO[2,3-C]FURAN-3-CARBONITRILE: Shares a similar thienoquinoline core but differs in the substituents attached to the core.

    3,6-DI(FURAN-2-YL)PYRROLO[3,4-C]PYRROLE-1,4(2H,5H)-DIONE: Contains a furan ring and a pyrrole core, used in organic electronics.

Uniqueness

The uniqueness of 3-AMINO-4-(FURAN-2-YL)-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE lies in its combination of functional groups and the potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

3-amino-4-(furan-2-yl)-N-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C25H25N3O2S/c1-13-11-14(2)22(15(3)12-13)28-24(29)23-21(26)20-19(18-9-6-10-30-18)16-7-4-5-8-17(16)27-25(20)31-23/h6,9-12H,4-5,7-8,26H2,1-3H3,(H,28,29)

InChI Key

XIMGSYWVNWXMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.